(3-(Cyclohexylsulfonyl)azetidin-1-yl)(furan-2-yl)methanone
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Description
(3-(Cyclohexylsulfonyl)azetidin-1-yl)(furan-2-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Scientific Research Applications
Organic Synthesis and Catalysis
Research has explored the use of furan-2-yl(phenyl)methanol derivatives in the synthesis of trans-4,5-disubstituted cyclopentenone derivatives, employing catalytic systems for high selectivity and efficiency in transformation. Such methodologies underscore the utility of furan derivatives in constructing complex cyclic compounds, which are prevalent in natural products and pharmaceuticals (Reddy et al., 2012).
Medicinal Chemistry Applications
The synthesis of substituted azetidinones, derived from compounds like apremilast, highlights the role of such chemical frameworks in enhancing biological and pharmacological properties. Sulfonamide rings and their derivatives, as seen in the azetidinone scaffolds, form a crucial part of several bioactive compounds, indicating their importance in drug design and development (Jagannadham et al., 2019).
Material Science and Corrosion Inhibition
A novel study on the application of a furan-2-yl)methanone derivative for the prevention of corrosion on mild steel in acidic media was conducted. This research indicates that such organic compounds can serve as effective corrosion inhibitors, offering potential applications in materials science, especially in protecting metals against corrosive environments (Singaravelu & Bhadusha, 2022).
properties
IUPAC Name |
(3-cyclohexylsulfonylazetidin-1-yl)-(furan-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c16-14(13-7-4-8-19-13)15-9-12(10-15)20(17,18)11-5-2-1-3-6-11/h4,7-8,11-12H,1-3,5-6,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRLADJZXBCPAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Cyclohexylsulfonyl)azetidin-1-yl)(furan-2-yl)methanone |
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